molecular formula C21H27N5O3 B3437449 4-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}-3-METHOXYBENZALDEHYDE

4-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}-3-METHOXYBENZALDEHYDE

Cat. No.: B3437449
M. Wt: 397.5 g/mol
InChI Key: JGGSLYUPFCWVJF-UHFFFAOYSA-N
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Description

4-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}-3-METHOXYBENZALDEHYDE is a complex organic compound featuring a piperidine and triazine moiety. Piperidine derivatives are known for their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties . The triazine ring is also a significant pharmacophore in medicinal chemistry, contributing to the compound’s potential therapeutic applications.

Properties

IUPAC Name

4-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy]-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-28-18-14-16(15-27)8-9-17(18)29-21-23-19(25-10-4-2-5-11-25)22-20(24-21)26-12-6-3-7-13-26/h8-9,14-15H,2-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGSLYUPFCWVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}-3-METHOXYBENZALDEHYDE typically involves multiple steps. One common method starts with the preparation of the triazine core, followed by the introduction of piperidine groups. The final step involves the attachment of the methoxybenzaldehyde moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for adding reagents and controlling reaction parameters can enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

4-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}-3-METHOXYBENZALDEHYDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}-3-METHOXYBENZALDEHYDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}-3-METHOXYBENZALDEHYDE involves its interaction with specific molecular targets. The piperidine and triazine moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}-3-METHOXYBENZALDEHYDE is unique due to its combination of piperidine and triazine moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}-3-METHOXYBENZALDEHYDE
Reactant of Route 2
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4-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}-3-METHOXYBENZALDEHYDE

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